1-Bromo-3,3-dimethylcyclopropene
Description
1-Bromo-3,3-dimethylcyclopropene is a brominated cyclopropene derivative characterized by a strained three-membered cyclopropene ring substituted with a bromine atom and two methyl groups. Cyclopropene derivatives are inherently reactive due to ring strain and electron-deficient π-bonds, making brominated variants valuable intermediates in organic synthesis, particularly in cycloadditions or cross-coupling reactions . The methyl groups at the 3-position likely enhance steric stabilization, modulating reactivity and selectivity in transformations.
Properties
CAS No. |
108176-10-9 |
|---|---|
Molecular Formula |
C5H7Br |
Molecular Weight |
147.01 g/mol |
IUPAC Name |
1-bromo-3,3-dimethylcyclopropene |
InChI |
InChI=1S/C5H7Br/c1-5(2)3-4(5)6/h3H,1-2H3 |
InChI Key |
CVJVOSUYYWMREY-UHFFFAOYSA-N |
SMILES |
CC1(C=C1Br)C |
Canonical SMILES |
CC1(C=C1Br)C |
Synonyms |
Cyclopropene, 1-bromo-3,3-dimethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Bromo-3,5-dimethylbenzene
- Structure : Aromatic ring with bromine and methyl substituents.
- Reactivity : Used in C-O coupling reactions (e.g., with o-cresol) in PEG/dioxane/water systems, achieving high conversion rates (70–80%) due to phase-separation effects under CO₂ pressure .
- Electronic Effects : Electron-donating methyl groups para to bromine reduce electrophilicity compared to halogenated cyclopropenes.
1-Bromo-3,5-difluorobenzene
- Structure : Fluorine substituents at meta positions enhance electron-withdrawing effects.
- Reactivity: Lithiated with LDA to generate intermediates for palladium-catalyzed cross-coupling (e.g., with vinyl trifluoroborate), yielding monomers for TSCT polymers .
- Contrast : Fluorine increases polarity and oxidative stability but reduces nucleophilic substitution rates compared to cyclopropene systems.
3-Bromo-1,1-dimethoxypropane
- Structure : Acyclic with bromine and dimethoxy groups.
- Reactivity : Stabilized by acetal formation, reducing susceptibility to hydrolysis. Used in nucleophilic substitutions where steric hindrance is minimal .
Physical Properties
*Inferred properties based on cyclopropene analogs.
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